N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzaldehyde with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.
Amidation: The intermediate is then reacted with 2-(methylsulfanyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired ethanediamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide: shares similarities with other ethanediamide derivatives, such as:
Uniqueness
The uniqueness of N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N’-[2-(methylsulfanyl)phenyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and methylsulfanyl groups enhances its reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-23(2)16(13-8-4-5-9-14(13)20)12-21-18(24)19(25)22-15-10-6-7-11-17(15)26-3/h4-11,16H,12H2,1-3H3,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUIXLSRLUSUJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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